molecular formula C16H23NO B5501533 N-(1-phenylpropyl)cyclohexanecarboxamide

N-(1-phenylpropyl)cyclohexanecarboxamide

Cat. No. B5501533
M. Wt: 245.36 g/mol
InChI Key: ODMSVQKUBVDAQL-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of N-(1-phenylpropyl)cyclohexanecarboxamide-like compounds involves multi-step nucleophilic substitution reactions, ester hydrolysis, and condensation methods. For instance, derivatives of cyclohexanecarboxamide have been synthesized from commercially available precursors through a series of steps including nucleophilic substitution reaction and ester hydrolysis, achieving yields of up to 48.8% (Zhou et al., 2021).

Molecular Structure Analysis

Crystal structure analysis reveals that compounds similar to N-(1-phenylpropyl)cyclohexanecarboxamide possess complex geometries. For example, derivatives have been shown to crystallize in various space groups, with cyclohexane rings adopting conformations ranging from chair to half-boat, influenced by substituents' nature and position. The molecular conformation is often stabilized by intramolecular hydrogen bonds, forming pseudo-six-membered rings (Özer et al., 2009).

Chemical Reactions and Properties

Cyclohexanecarboxamide derivatives undergo various chemical reactions, leading to the formation of complexes with metals such as Ni(II) and Cu(II). These reactions are characterized by changes in the electronic structure and are analyzed through methods like FT-IR and NMR, revealing insights into the compounds' reactivity and interaction with metals (Ozer et al., 2009).

Physical Properties Analysis

The physical properties of cyclohexanecarboxamide derivatives, including solubility and crystal packing, are significantly influenced by the molecular structure. The presence of specific substituents affects the compounds' solubility in various solvents, impacting their potential applications in different fields. Crystal packing analyses often highlight the role of hydrogen bonds in stabilizing the structure (Saeed et al., 2020).

Chemical Properties Analysis

The chemical properties, such as reactivity and interaction with other molecules, are crucial for understanding the potential applications of N-(1-phenylpropyl)cyclohexanecarboxamide derivatives. Studies indicate that these compounds can form stable complexes with metals, which may be explored for catalytic, pharmaceutical, or material science applications. Furthermore, the presence of specific functional groups influences the compounds' reactivity and interactions with other chemicals (Ozer et al., 2009).

Scientific Research Applications

Synthesis and Characterization

A range of N-(arylcarbamothioyl)cyclohexanecarboxamide derivatives, including those with phenyl substituents, were synthesized and characterized through various spectroscopic methods. The study focused on elucidating the structural properties of these compounds, with one derivative, N-(naphthalen-1-ylcarbamothioyl)cyclohexanecarboxamide, undergoing a detailed crystallographic analysis to determine its molecular and crystal structure. This research contributes to the broader understanding of cyclohexanecarboxamide derivatives' chemical and physical properties, highlighting their potential for various applications (Özer et al., 2009).

Catalytic Reactions and Chemical Functionalization

Copper-catalyzed reactions involving unactivated alkanes with amides, including cyclohexanecarboxamides, have been explored to form N-alkyl products. This process demonstrates the functionalization of secondary C–H bonds over tertiary ones and even primary C–H bonds, showcasing the potential of cyclohexanecarboxamide derivatives in organic synthesis and material science. The study provided insights into the reaction mechanism, highlighting the role of copper catalysts and tert-butoxy radicals in the formation of N-alkyl imide products (Tran et al., 2014).

Polymer Science and Material Chemistry

In polymer science, the chemical structure and solubility of bisamide additives, including cyclohexanecarboxamide derivatives, have been studied for their effects on the nucleation of isotactic polypropylene and the improvement of its charge storage properties. This research provides valuable insights into how the molecular structure of cyclohexanecarboxamide derivatives influences their performance as nucleating agents and electret additives, with implications for developing advanced polymeric materials (Mohmeyer et al., 2006).

Biological and Pharmaceutical Applications

Cyclohexanecarboxamide derivatives have also been explored for their biological and pharmaceutical applications. For instance, new cyclohexane-1-carboxamides were synthesized and evaluated for their potential as apoptosis inducers, showcasing promising activity against breast cancer cell lines. This highlights the potential of cyclohexanecarboxamide derivatives in drug discovery and development, particularly in cancer therapy (Abd-Allah & Elshafie, 2018).

Safety and Hazards

Sigma-Aldrich sells this product as-is and makes no representation or warranty whatsoever with respect to this product . The buyer assumes responsibility to confirm product identity and/or purity .

properties

IUPAC Name

N-(1-phenylpropyl)cyclohexanecarboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H23NO/c1-2-15(13-9-5-3-6-10-13)17-16(18)14-11-7-4-8-12-14/h3,5-6,9-10,14-15H,2,4,7-8,11-12H2,1H3,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ODMSVQKUBVDAQL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C1=CC=CC=C1)NC(=O)C2CCCCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H23NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(1-phenylpropyl)cyclohexanecarboxamide

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